Ethanethiol, 2-phthalimido-
Description
Ethanethiol, 2-phthalimido- is a chemical compound with the molecular formula C10H9NO2S . It is also known by other names such as 2-(2-Mercaptoethyl)isoindoline-1,3-dione and N-(2-Mercaptoethyl)phthalimide .
Synthesis Analysis
The synthesis of phthalimide derivatives, including Ethanethiol, 2-phthalimido-, often involves the condensation of phthalic acids/anhydrides with primary amines . The solventless phthalimide synthesis has proven to be very effective with phthalic anhydride and glutamic acid, yielding the desired diacid product in good yield .Molecular Structure Analysis
The molecular structure of Ethanethiol, 2-phthalimido- consists of a phthalimide core with a mercaptoethyl group attached . The IUPAC name for this compound is 2-(2-sulfanylethyl)isoindole-1,3-dione .Chemical Reactions Analysis
Phthalimides, including Ethanethiol, 2-phthalimido-, are known to undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Physical And Chemical Properties Analysis
Ethanethiol, 2-phthalimido- has a molecular weight of 207.25 g/mol . Other physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications
1. Copolymerization with Different Vinyl Monomers
- Summary of Application : The compound 2-(N-phthalimido)ethyl methacrylate, which can be prepared from Ethanethiol, 2-phthalimido-, is used in copolymerization reactions with different vinyl monomers. This process is important for improving the performance of polymers .
- Methods of Application : The compound is prepared by the reaction of methacrylic acid with N-(2-hydroxyethyl)phthalimide in the presence of N,N?-dicyclohexylcarbodiimide. The monomer reactivity ratios for copolymerization reactions of 2-(N-phthalimido)ethyl methacrylate with methyl acrylate, ethyl acrylate, butyl acrylate, and styrene were estimated by nitrogen analysis .
- Results or Outcomes : The structure of the copolymers was investigated by IR spectroscopy. Some of the synthesized polymers were tested for their antimicrobial activity against bacteria and fungi .
2. Synthesis of Phthalimido-Thiazolidine Derivatives
- Summary of Application : A series of novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized for the development of new drugs aimed at improving cancer treatment .
- Methods of Application : The compounds were synthesized by two different synthetic routes .
- Results or Outcomes : The synthesized compounds were evaluated in vitro for their antineoplastic activities against cancer cells. One of the compounds, FT-12, exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells. It reduced the ability to form new clones and caused irreversibility in the cell cycle, inducing arrest in the S phase .
3. Synthesis and Extraction Studies of Polymeric Phthalimido Functionalized Calix[4]arene
- Summary of Application : The polymeric phthalimido functionalized calix[4]arene, which can be prepared from Ethanethiol, 2-phthalimido-, is used in extraction studies of metal cations .
- Methods of Application : The polymeric phthalimido functionalized calix[4]arene was synthesized via radical initiated reactions involving a vinylic monomer .
- Results or Outcomes : From the liquid–liquid and solid–liquid extraction studies it has been concluded that the precursor is selective for metal cations. The order of extractability of metal cations by the ligand decreases in the sequence: Hg 2+ > Cd 2+ > Cu 2+ > K + > Co 2+ .
4. Synthesis of Novel Biodegradable Self-Assembled 2-(N-phthalimido)ethyl-palmitate Nanoparticles
- Summary of Application : Novel biodegradable nanoparticles, which can kill cancer cells without any additional drug loading, were synthesized .
- Methods of Application : The nanoparticles were synthesized using a specific procedure .
- Results or Outcomes : The synthesized nanoparticles were found to be effective in killing cancer cells .
5. Synthesis of Polymeric Phthalimido Functionalized Calix[4]arene
- Summary of Application : The polymeric phthalimido functionalized calix[4]arene, which can be prepared from Ethanethiol, 2-phthalimido-, is used in extraction studies of metal cations .
- Methods of Application : The polymeric phthalimido functionalized calix[4]arene was synthesized via radical initiated reactions involving a vinylic monomer .
- Results or Outcomes : From the liquid–liquid and solid–liquid extraction studies it has been concluded that the precursor is selective for metal cations. The order of extractability of metal cations by the ligand decreases in the sequence: Hg 2+ > Cd 2+ > Cu 2+ > K + > Co 2+ .
6. Synthesis of Novel Biodegradable Self-Assembled 2-(N-phthalimido)ethyl-palmitate Nanoparticles
- Summary of Application : Novel biodegradable nanoparticles, which can kill cancer cells without any additional drug loading, were synthesized .
- Methods of Application : The nanoparticles were synthesized using a specific procedure .
- Results or Outcomes : The synthesized nanoparticles were found to be effective in killing cancer cells .
properties
IUPAC Name |
2-(2-sulfanylethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-14/h1-4,14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOPWFKONJYLCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196335 | |
Record name | Ethanethiol, 2-phthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethiol, 2-phthalimido- | |
CAS RN |
4490-75-9 | |
Record name | 2-(2-Mercaptoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4490-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Phthalimidoethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004490759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanethiol, 2-phthalimido- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62328 | |
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Record name | Ethanethiol, 2-phthalimido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Mercaptoethyl)isoindoline-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-PHTHALIMIDOETHANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8AV0RD7ML | |
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